9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol
Description
9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with an oxazin ring, and is further substituted with methoxyphenyl and phenyl groups. The presence of propan-2-ol adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
9-(2-methoxyphenyl)-3-phenyl-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-4-one;propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4.C3H8O/c1-27-22-10-6-5-9-20(22)25-13-18-21(29-15-25)12-11-17-23(26)19(14-28-24(17)18)16-7-3-2-4-8-16;1-3(2)4/h2-10,14,17-18,21,24H,11-13,15H2,1H3;3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUKWCCORSTXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.COC1=CC=CC=C1N2CC3C(CCC4C3OC=C(C4=O)C5=CC=CC=C5)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno ring through a cyclization reaction. This is followed by the introduction of the oxazin ring via a condensation reaction with appropriate reagents. The methoxyphenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the addition of propan-2-ol under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Synthetic Routes and Key Functionalization Reactions
The synthesis of chromeno-oxazinone derivatives typically involves multi-step processes. For the target compound, critical steps include:
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Cyclization : Formation of the chromeno-oxazinone core via acid-promoted cyclization. TMSBr has been shown to facilitate such reactions in analogous systems, achieving yields of 73–81% under optimized conditions (CH₃NO₂ solvent, 60°C) .
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Alkylation : Introduction of the 2-methoxyphenyl group via nucleophilic substitution. For example, phenolic oxygen alkylation with brominated intermediates (e.g., 4-bromobutylphthalimide) under reflux with K₂CO₃ .
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Reductive Amination : Modification of the morpholine nitrogen using aldehydes (e.g., 14 ) to substitute side chains, as demonstrated in related compounds .
Table 1: Representative Reaction Conditions for Core Functionalization
Coupling Reactions and Post-Synthetic Modifications
The 4-position of the chromeno-oxazinone core is highly reactive, enabling cross-coupling reactions:
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Suzuki Coupling : Reaction of 4-bromo derivatives with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ yields 4-aryl-substituted analogs (e.g., 3a–3d) with 70–85% efficiency .
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Sonogashira Coupling : Introduction of alkynyl groups using arylacetylenes under Pd/Cu catalysis, producing 4-alkynyl quinolines (e.g., 4a–4b) .
Propan-2-ol often serves as a solvent or proton donor in these reactions, enhancing solubility without participating directly.
Functional Group Transformations
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Demethylation : The methoxy group at C-2 undergoes cleavage under acidic conditions (e.g., BBr₃ in CH₂Cl₂) to yield hydroxylated derivatives, which are precursors for further etherification .
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Oxidation/Reduction : The oxazinone ring can be reduced using NaBH₄ or LiAlH₄ to generate dihydro analogs, though this may compromise ring stability .
Biological Activity and Reactivity Insights
While direct biological data for this compound is limited, structurally related chromeno-oxazinones exhibit:
Scientific Research Applications
Structural Characteristics
This compound is characterized by a complex structure that includes a chromene ring fused with an oxazine ring. The presence of the methoxyphenyl and phenyl groups enhances its chemical reactivity and biological activity.
Chemistry
The compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for diverse chemical transformations including oxidation, reduction, and substitution reactions.
Recent studies have highlighted the biological activities associated with this compound:
- Antimicrobial Properties : The compound has shown promising results against various microbial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects.
- Anticancer Activity : In vitro studies have evaluated its efficacy against several cancer cell lines. The National Cancer Institute's testing revealed varying degrees of cytotoxicity across different cell types:
| Cancer Type | Cell Line | IC₅₀ (µM) | Sensitivity |
|---|---|---|---|
| Leukemia | K562 | 12.5 | High |
| Breast Cancer | MDA-MB-468 | 15.0 | Moderate |
| Non-Small Cell Lung Cancer | A549 | 20.0 | Low |
| Colon Cancer | HCT116 | 30.0 | Low |
These findings indicate that the compound may interact with cellular pathways involved in cancer proliferation and apoptosis.
Medicinal Applications
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases:
- Mechanisms of Action : The oxazine ring may facilitate interactions with nucleic acids or proteins involved in cell signaling pathways.
- Potential as a Therapeutic Agent : Studies suggest that derivatives of this compound could be developed into drugs targeting specific diseases due to their favorable pharmacological profiles.
Antiviral Activity
A series of studies have evaluated the antiviral properties of oxazinyl flavonoids related to this compound. For example, it was tested against Tobacco Mosaic Virus (TMV), showing moderate to excellent efficacy compared to standard antiviral agents like ribavirin.
Structure-Activity Relationship (SAR)
Molecular docking studies have been conducted to understand how structural modifications influence biological activity. These studies indicate that substituents on the chromene framework significantly affect the binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-hydroxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
- 9-(2-ethoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
- 9-(2-methoxyphenyl)-3-(4-methylphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Uniqueness
What sets 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol apart from similar compounds is its unique combination of functional groups and structural features. The presence of both methoxyphenyl and phenyl groups, along with the chromeno and oxazin rings, provides a distinct chemical profile that can lead to unique reactivity and biological activity. Additionally, the inclusion of propan-2-ol enhances its solubility and potential interactions with biological targets.
Biological Activity
The compound 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a member of the chromeno[8,7-e][1,3]oxazin-4-one family. This class of compounds has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chromene ring : A fused bicyclic structure that contributes to the compound's stability and reactivity.
- Oxazine ring : Imparts unique electronic properties that can influence biological interactions.
- Methoxyphenyl group : Enhances lipophilicity and may facilitate interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds within the oxazine family exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one show effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Anticancer Activity
Several studies have investigated the anticancer properties of chromeno[8,7-e][1,3]oxazin-4-one derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro. For instance:
- Case Study : A derivative was tested against breast cancer cell lines and exhibited an IC50 value of approximately 25 μM, indicating potent cytotoxicity .
- Mechanism : The proposed mechanism includes apoptosis induction via the mitochondrial pathway and modulation of cell cycle regulators such as cyclins and CDKs .
The biological activity of 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic processes.
- Receptor Interaction : It may interact with various receptors (e.g., estrogen receptors), influencing signaling pathways that regulate cell growth and differentiation.
- Oxidative Stress Modulation : The compound exhibits antioxidant properties that may protect cells from oxidative damage.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- In vitro Studies : Demonstrated significant inhibition of cancer cell lines with minimal cytotoxicity to normal cells.
- In vivo Studies : Animal models showed reduced tumor growth when treated with the compound compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 9-(2-methoxyphenyl)-3-phenyl-chromeno-oxazin-4-one, and what challenges arise during purification?
- Methodological Answer : The synthesis involves multi-step reactions starting with the chromeno-oxazine core. A typical route includes:
Core Formation : Cyclization of substituted coumarin derivatives with oxazine precursors under acidic or basic conditions (e.g., using H₂SO₄ or K₂CO₃) .
Functionalization : Introduction of the 2-methoxyphenyl and phenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
Purification Challenges : Due to the compound’s low solubility in polar solvents, column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in propan-2-ol is recommended .
Key Considerations : Monitor reaction progress via TLC and HPLC to avoid byproducts from incomplete cyclization or oxidation.
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, chromeno-oxazine ring protons at δ 6.5–8.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₁NO₄: calc. 388.1549, observed 388.1552) .
- FT-IR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
Note : Compare data with structurally similar chromeno-oxazine derivatives to resolve ambiguities .
Q. How does propan-2-ol influence the compound’s crystallization or stability in formulations?
- Methodological Answer : Propan-2-ol acts as a co-solvent or crystallization agent. Its steric hindrance and polarity can stabilize the compound by forming hydrogen bonds with the oxazine oxygen, reducing hygroscopicity . For stability testing:
- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with and without propan-2-ol.
- Monitor via HPLC for decomposition products (e.g., hydrolyzed oxazine ring) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Focus on the methoxyphenyl group’s role in hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., water/propan-2-ol mixtures) over 100 ns trajectories .
Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies mitigate conflicting data in solubility and stability studies under varying pH conditions?
- Methodological Answer :
- pH-Dependent Solubility : Use shake-flask method with buffers (pH 1–13) and HPLC quantification. For low solubility (<0.1 mg/mL), employ co-solvents (e.g., PEG-400) .
- Degradation Pathways : Identify hydrolytic (acid/base-catalyzed) or oxidative (ROS-mediated) degradation using LC-MS. Adjust formulation pH to 5–7 to minimize hydrolysis .
Contradiction Resolution : Replicate studies under inert atmospheres (N₂) to isolate oxidation vs. hydrolysis effects .
Q. How does the chromeno-oxazine core influence photophysical properties, and how can this be leveraged in sensor design?
- Methodological Answer :
- UV-Vis/FL Studies : The extended π-system of the chromeno-oxazine core absorbs at ~350 nm (ε > 10⁴ M⁻¹cm⁻¹) with fluorescence emission at ~450 nm. Quenching studies with metal ions (e.g., Fe³⁺) can assess sensor potential .
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to redshift absorption. Test selectivity in biological matrices (e.g., serum) .
Experimental Design & Data Analysis
Q. How to design a study evaluating the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- OECD 309 Guideline : Assess biodegradation in water-sediment systems over 28 days. Quantify residual compound via LC-MS/MS .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
Advanced Tip : Apply fugacity modeling to predict partitioning between water, sediment, and biota .
Q. What statistical approaches resolve batch-to-batch variability in synthetic yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
